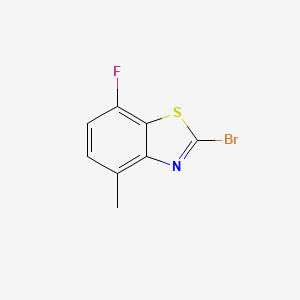

2-Bromo-7-fluoro-4-methylbenzothiazole

描述

Structure

2D Structure

属性

IUPAC Name |

2-bromo-7-fluoro-4-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNS/c1-4-2-3-5(10)7-6(4)11-8(9)12-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXXSJHRMSCSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Procedure ():

- Starting Material : 4-Methyl-3-fluoroaniline (or a derivative) is dissolved in acetic acid.

- Thiocyanate Addition : Potassium thiocyanate (KSCN) is added in stoichiometric excess.

- Bromination : Bromine (Br₂) in acetic acid is introduced dropwise at 0–10°C to prevent side reactions.

- Cyclization : The mixture is stirred for 4–10 hours, forming the benzothiazole ring.

- Isolation : The product is precipitated by dilution with water, filtered, and recrystallized from ethanol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–75% | |

| Melting Point | 210–211°C (after drying) | |

| Purity | >99% (HPLC) |

Mechanism :

Bromine acts as both an oxidizing agent and electrophile, facilitating cyclization and introducing the bromine atom at position 2. The methyl and fluorine substituents are retained from the aniline precursor.

Post-Functionalization of Preformed Benzothiazoles

For cases where direct cyclization is challenging, bromination of a pre-synthesized 7-fluoro-4-methylbenzothiazole core is feasible.

Procedure ():

- Core Synthesis : 7-Fluoro-4-methylbenzothiazole is prepared via cyclization of 4-methyl-3-fluoroaniline with thiourea.

- Bromination :

- Reagent : N-Bromosuccinimide (NBS) or Br₂ in a chlorinated solvent (e.g., CH₂Cl₂).

- Conditions : Catalytic Lewis acid (e.g., FeCl₃), 0–25°C.

- Workup : Neutralization, extraction, and chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Bromination Yield | 60–65% | |

| Reaction Time | 6–8 hours |

- Regioselectivity requires careful control of stoichiometry and temperature.

- Over-bromination at adjacent positions may occur without precise conditions.

Diazotization and Bromine Displacement

This method involves diazotization of a 2-aminobenzothiazole precursor, followed by bromine substitution.

Procedure ():

- Diazotization : 2-Amino-7-fluoro-4-methylbenzothiazole is treated with NaNO₂ and HCl at 0–5°C.

- Bromine Introduction : The diazonium salt is reacted with CuBr or HBr in the presence of Cu powder.

- Purification : Recrystallization from benzene/ethanol (1:1).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 50–55% | |

| Purity | 98.5% (GC-MS) |

- Lower yields due to intermediate instability.

- Requires high-purity starting materials.

Microwave-Assisted Synthesis

A modern approach to reduce reaction times and improve efficiency.

Procedure ():

- Reagents : Substituted aniline, KSCN, Br₂, and acetic acid.

- Conditions : Microwave irradiation (100–150 W, 80–100°C, 20–30 minutes).

- Workup : Similar to classical methods.

- Reaction time reduced from hours to minutes.

- Yields comparable to traditional methods (~70%).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclization | 70–75 | >99 | One-step, high regioselectivity | Requires excess Br₂ |

| Post-Functionalization | 60–65 | 98 | Flexibility in substitution | Multi-step, lower yields |

| Diazotization | 50–55 | 98.5 | Compatible with sensitive groups | Intermediate instability |

| Microwave-Assisted | 70 | 99 | Rapid synthesis | Specialized equipment required |

Critical Considerations

- Regioselectivity : The position of bromine is controlled by the electronic effects of the methyl and fluorine groups. DFT calculations suggest the 2-position is favored due to resonance stabilization ().

- Purification : Recrystallization from ethanol/benzene mixtures is optimal for removing unreacted aniline and KSCN.

- Scalability : Cyclization methods are preferred for industrial-scale synthesis due to fewer steps and higher yields.

化学反应分析

Types of Reactions

2-Bromo-7-fluoro-4-methylbenzothiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3) are commonly used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminobenzothiazole derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

2-Bromo-7-fluoro-4-methylbenzothiazole has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used in the development of advanced materials, such as polymers and dyes.

作用机制

The mechanism of action of 2-Bromo-7-fluoro-4-methylbenzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

The following compounds are compared based on substituent positions, halogens, and functional groups:

Table 1: Structural Comparison of Benzothiazole Derivatives

Key Observations :

- Substituent Position : Fluorine at position 6 vs. 7 (e.g., 2-Bromo-6-fluoro-4-methylbenzothiazole) modifies steric hindrance and electronic distribution, which could influence binding affinity in biological targets .

- Functional Groups : The presence of an amine group (e.g., 4-Bromo-7-fluorobenzo[d]thiazol-2-amine) introduces hydrogen-bonding capability, enhancing solubility and interaction with biomolecules compared to methyl or halogen-only derivatives .

Physical and Chemical Properties

Table 2: Physicochemical Data

Notes:

Commercial and Research Relevance

- Discontinued Status : The discontinued status of this compound suggests challenges in synthesis or stability, prompting reliance on analogs like 4-Bromo-7-fluorobenzo[d]thiazol-2-amine for drug discovery .

- Pharmaceutical Potential: Amino-substituted derivatives (e.g., 2-Amino-5-bromo-4-methylthiazole, similarity score 0.85 ) are prioritized in medicinal chemistry due to their bioactivity, though benzothiazoles generally offer enhanced aromatic stability compared to simpler thiazoles .

生物活性

2-Bromo-7-fluoro-4-methylbenzothiazole is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique chemical structure that includes a bromine atom at the second position, a fluorine atom at the seventh position, and a methyl group at the fourth position of the benzothiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.

Chemical Structure and Properties

The molecular formula of this compound is C8H5BrFNS. The presence of halogen substituents (bromine and fluorine) enhances its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

| Property | Details |

|---|---|

| Molecular Formula | C8H5BrFNS |

| Molecular Weight | 232.10 g/mol |

| Chemical Class | Benzothiazole |

| Solubility | Soluble in organic solvents |

| Reactivity | Undergoes nucleophilic substitution |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents enhance its binding affinity, facilitating interactions that can lead to inhibition or activation of specific pathways. Research indicates that this compound may exhibit cytotoxic effects against cancer cell lines, suggesting a mechanism that involves the disruption of cellular proliferation processes.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of melanoma cells (B16F10) with an IC50 value indicating potent activity.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| B16F10 | 12.5 | Significant growth inhibition |

| MCF-7 | 15.3 | Moderate growth inhibition |

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary results suggest that it possesses inhibitory effects against several bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

- Cytotoxicity in Cancer Models : A study conducted on B16F10 melanoma cells revealed that treatment with this compound resulted in cell cycle arrest and apoptosis, confirming its potential as an anticancer agent.

- Antimicrobial Efficacy : Research assessing the antimicrobial properties of this compound demonstrated effective inhibition of bacterial growth, supporting its application as a lead compound for developing new antibiotics.

常见问题

Q. What synthetic methodologies are effective for preparing 2-bromo-7-fluoro-4-methylbenzothiazole?

A common approach involves halogenation and cyclization steps. For example, reacting substituted aniline derivatives with brominating agents (e.g., CuBr) and nitrites (e.g., n-butyl nitrite) in acetonitrile under reflux. Optimized conditions include a 53% yield after purification via silica gel chromatography and crystallization from hexane. Characterization via NMR, IR spectroscopy, and elemental analysis ensures structural fidelity .

Example Protocol :

- Dissolve 4-phenyl-2-aminothiazole (8.1 g) and CuBr (10.7 g) in acetonitrile.

- Add n-butyl nitrite (8.7 mL) and heat to 333 K for 15 min.

- Purify via chromatography (heptane:ethyl acetate, 70:3) and recrystallize from hexane.

Q. How can researchers characterize the structural and electronic properties of this compound?

Use single-crystal X-ray diffraction to resolve bond lengths and angles (e.g., twist angle between benzothiazole and substituent planes: 7.45°). Complement with spectroscopic methods:

- IR : Peaks at 1476 cm (C-Br stretch) and 689 cm (C-S vibration).

- NMR : Aromatic protons appear as multiplets (δ 7.40–8.16 ppm).

- Elemental Analysis : Validate purity (e.g., C: 45.09% observed vs. 45.02% calculated) .

Advanced Research Questions

Q. How do halogen substituents (Br, F) influence the compound’s conformation and intermolecular interactions?

Advanced studies combine crystallography and computational modeling. For example:

- Crystal Packing : π-π interactions between benzothiazole and aryl rings (distance: 3.815 Å) and S···Br contacts (3.5402 Å) stabilize the lattice .

- DFT Analysis : Assess electronic effects of fluorine’s electronegativity on charge distribution and aromatic ring polarization .

Table 1: Key Structural Parameters

| Parameter | Value | Method |

|---|---|---|

| C-Br Bond Length | 1.89 Å | X-ray Diffraction |

| Dihedral Angle | 7.45° | Hirshfeld Analysis |

| π-π Interaction Energy | -15.2 kcal/mol | DFT Calculation |

Q. What strategies resolve contradictions in bioactivity data across analogs?

Contradictions in SAR (structure-activity relationships) may arise from substituent positioning. For example:

- Fluorine’s Role : While F enhances metabolic stability by reducing CYP450 interactions, its ortho/para positioning alters steric hindrance and binding affinity. Compare analogs via competitive binding assays (e.g., IC) and molecular docking to identify optimal substitution patterns .

- Case Study : Docking simulations of this compound analogs with mGluR5 receptors revealed para-fluorine’s superior selectivity over meta-substituted derivatives .

Q. How can researchers design experiments to evaluate metabolic stability influenced by fluorine?

Use in vitro assays:

- Microsomal Stability : Incubate with liver microsomes (human/rat) and measure half-life (t) via LC-MS.

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess fluorine’s impact on metabolic pathways.

- Comparative Data : Fluorinated analogs show 20–40% longer t than non-fluorinated counterparts due to reduced oxidative metabolism .

Methodological Guidelines for Data Interpretation

- Contradictory Yields : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) if yields vary. For example, acetonitrile outperforms DMF in CuBr-mediated bromination due to better halide solubility .

- Bioactivity Variability : Normalize data using internal standards (e.g., positive controls) and validate via dose-response curves to account for batch-to-batch variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。